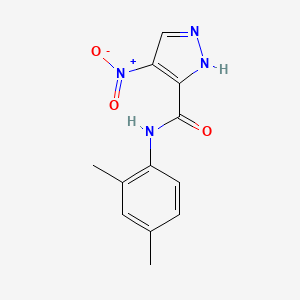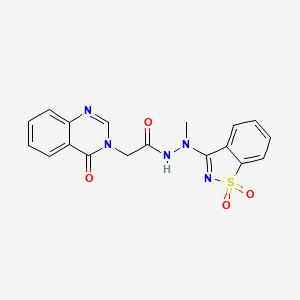
N-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a nitro group at the 4-position and a carboxamide group at the 5-position of the pyrazole ring, along with a 2,4-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Amidation: The carboxamide group can be introduced by reacting the nitro-substituted pyrazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of different oxidation states of the pyrazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2,4-dimethylphenyl)-4-amino-1H-pyrazole-5-carboxamide.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of the pyrazole ring.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
- 2,4-dimethylformanilide
Uniqueness
N-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the pyrazole ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-4-9(8(2)5-7)14-12(17)11-10(16(18)19)6-13-15-11/h3-6H,1-2H3,(H,13,15)(H,14,17) |
InChI Key |
MBRHLQHHOQHHST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol](/img/structure/B11103011.png)

![(2R,3S,12aR)-2-(2-fluorophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B11103019.png)
![(2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11103021.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11103022.png)
![1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl N-{4-[chloro(difluoro)methoxy]phenyl}-N'-ethylcarbamimidothioate](/img/structure/B11103027.png)
![3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]-N,N-diethylpropanamide](/img/structure/B11103033.png)


![N-(furan-2-ylmethyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11103051.png)
![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11103063.png)
![Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)propan-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11103071.png)
![2-[(E)-3-(4-Methylphenyl)-1-triazenyl]anthra-9,10-quinone](/img/structure/B11103080.png)
